molecular formula C15H16N2O2S2 B2954925 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide CAS No. 941883-35-8

2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2954925
CAS No.: 941883-35-8
M. Wt: 320.43
InChI Key: PXYNNYWXDSZLSV-UHFFFAOYSA-N
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Description

2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide is a thiophene carboxamide derivative featuring an ethylthio (-S-C₂H₅) group on the para position of a phenyl ring, linked via an acetamido bridge to the thiophene core. The ethylthio substituent may enhance lipophilicity and influence metabolic stability, while the carboxamide group contributes to hydrogen-bonding interactions, which are critical for target binding .

Properties

IUPAC Name

2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-20-11-5-3-10(4-6-11)9-13(18)17-15-12(14(16)19)7-8-21-15/h3-8H,2,9H2,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYNNYWXDSZLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide generally involves several key steps:

  • Thiophene Formation: : The thiophene core is synthesized via cyclization reactions involving diene compounds and sulfur sources under acidic conditions.

  • Acetylation: : Introduction of the acetamido group is achieved through acetylation of the amine precursor using acetic anhydride in the presence of a base like pyridine.

  • Thioether Formation: : The ethylthio group is introduced by a nucleophilic substitution reaction of a phenyl halide with ethylthiolate, typically under anhydrous conditions.

  • Amidation: : Finally, the carboxamide group is formed through the reaction of a carboxylic acid derivative (like an ester) with an amine under dehydrating conditions using reagents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production leverages scalable and cost-effective synthetic routes, often involving catalysts to increase yield and reaction rate. Common catalysts include transition metals and enzymes, tailored to specific steps in the synthesis process. Continuous flow reactors are also employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Thiophene rings are susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent.

  • Reduction: : Thiophene can be reduced under catalytic hydrogenation to a dihydrothiophene derivative.

  • Substitution: : Electrophilic aromatic substitution occurs readily, with possible substitutions on the phenyl or thiophene rings.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing agents: : Hydrogen (H₂) in the presence of palladium/carbon (Pd/C) catalyst.

  • Substitution reagents: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃, H₂SO₄).

Major Products

  • Oxidation products: : Sulfoxides, sulfones.

  • Reduction products: : Dihydrothiophenes.

  • Substitution products: : Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is explored in synthetic organic chemistry for creating novel materials and catalysts due to its functional group versatility.

Biology and Medicine

In medicinal chemistry, it serves as a structural motif in designing pharmaceuticals targeting specific enzymes or receptors. Its biological activity can be tuned by modifying the functional groups.

Industry

Used in the production of dyes, polymers, and as intermediates in agrochemical synthesis.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the thiophene ring often contributes to its electronic properties, affecting binding affinity and specificity. The phenylacetamido and ethylthio groups provide additional interaction points for hydrogen bonding and hydrophobic interactions, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring, thiophene core modifications, and functional groups. Below is a comparative analysis:

Table 1: Molecular Properties of Selected Thiophene Carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications
2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide (Target Compound) C₁₅H₁₇N₂O₂S₂ (example)* ~350.5 (calc.) Ethylthio (-S-C₂H₅) on phenyl ring
2-(2-(4-Chlorophenyl)acetamido)thiophene-3-carboxamide C₂₁H₁₇ClN₄O₃S 440.90 Chloro (-Cl) on phenyl ring
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₁₈H₂₀N₂O₄S₂ 392.5 Methylsulfonyl (-SO₂CH₃) on phenyl ring; fused tetrahydrobenzo ring
2-(2-(4-Methoxyphenyl)sulfonylacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₁₇H₁₈N₂O₅S₂ 394.5 Methoxy (-OCH₃) and sulfonyl (-SO₂) groups; cyclopenta ring

Pharmacological and Physicochemical Comparisons

Table 2: Functional and Pharmacological Differences
Compound Key Features Potential Bioactivity
Target Compound Ethylthio group improves lipophilicity; carboxamide aids H-bonding Anticancer (speculative, based on analogs )
Chloro-substituted Analog Electron-withdrawing -Cl may enhance reactivity; tested against liver cancer Confirmed anti-hepatocellular carcinoma activity
Methylsulfonyl Analog Sulfonyl group increases polarity; fused ring enhances rigidity Unreported bioactivity; structural similarity to kinase inhibitors
Cyclopenta-Fused Analog Thioureido group (from synthesis) linked to antifungal activity Antifungal/antibacterial (based on analogs )
Key Observations:

Electron-Withdrawing Groups (e.g., -Cl, -SO₂CH₃): May enhance electrophilic reactivity or metabolic stability.

Biological Activity

The compound 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H14N2O2S2
  • Molecular Weight : 306.40 g/mol
  • CAS Number : 895458-70-5

The compound features a thiophene ring system, which is known for its diverse biological activities, making it a focal point for drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
2-(4-(Ethylthio)phenyl)acetamido thiopheneA549 (lung cancer)25.0
2-(4-(Ethylthio)phenyl)acetamido thiopheneHeLa (cervical cancer)30.5

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways.

The proposed mechanism by which This compound exerts its biological effects includes:

  • Inhibition of NF-kB Pathway : This compound may inhibit the IκB kinase (IKK-2), which plays a crucial role in the activation of NF-kB, a transcription factor involved in inflammation and cancer progression .
  • Induction of Apoptosis : Studies indicate that similar thiophene derivatives can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory activity, possibly through modulation of cytokine production and inflammatory mediators .

Case Studies

Several studies have evaluated the biological activity of thiophene derivatives, including those similar to This compound :

  • Study on Lung Cancer Cells (A549) :
    • Researchers synthesized a series of thiophene derivatives and tested their effects on A549 cells.
    • Results indicated that compounds with ethylthio substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
  • Evaluation in In Vivo Models :
    • In vivo studies using murine models have shown that administration of thiophene derivatives leads to reduced tumor growth and improved survival rates, suggesting systemic efficacy against cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves Knoevenagel condensation, where a thiophene-3-carboxamide precursor reacts with a substituted benzaldehyde derivative. For example, ethyl 2-amino-thiophene-3-carboxylate analogs undergo cyanoacetylation followed by condensation with aldehydes in toluene using piperidine and acetic acid as catalysts. Reflux for 5–6 hours typically yields products (72–94% yields), with purification via alcohol recrystallization .
  • Optimization : Adjusting solvent polarity, catalyst concentration (e.g., 0.35 mL piperidine per 10 mmol substrate), and reaction time can enhance yield. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers anticipate?

  • Techniques :

  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiophene ring vibrations (~690–750 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm), ethylthio group signals (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂), and amide NH (δ 9.0–10.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituents .

Q. What safety precautions are necessary when handling this compound, based on structural analogs?

  • Hazards : Analogous thiophene derivatives exhibit skin/eye irritation (Category 2) and respiratory toxicity (e.g., Specific Target Organ Toxicity) .
  • Protocols : Use nitrile gloves, goggles, and fume hoods. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving thiophene-3-carboxamide derivatives?

  • Analysis : Contradictions often arise from assay variability (e.g., antioxidant vs. anti-inflammatory models) or substituent effects. For example, electron-withdrawing groups on the phenyl ring may enhance anti-inflammatory activity but reduce antioxidant capacity .
  • Strategy : Conduct parallel assays (e.g., DPPH for antioxidants, carrageenan-induced edema for anti-inflammatory activity) under standardized conditions. Compare EC₅₀ values and structural analogs (e.g., 4-ethylthio vs. 4-methoxy derivatives) to isolate substituent effects .

Q. What computational models are suitable for predicting the reactivity or bioactivity of this compound?

  • Models :

  • Molecular Docking : Predict binding affinity to targets like COX-2 or NF-κB using AutoDock Vina. Use crystal structures (PDB: 1CX2, 3LN1) for docking simulations .
  • QSAR : Develop quantitative structure-activity relationships using descriptors like logP, topological polar surface area (TPSA), and Hammett constants. For example, TPSA >80 Ų correlates with poor blood-brain barrier penetration .

Q. What strategies improve solubility and bioavailability without compromising bioactivity?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the carboxamide) to enhance aqueous solubility. Ethyl ester analogs show improved solubility in polar solvents .
  • Co-solvents : Use DMSO:water (1:4) mixtures for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to increase dissolution rates .

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